molecular formula C22H24ClN3 B8518001 1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine CAS No. 857531-25-0

1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine

Cat. No. B8518001
CAS RN: 857531-25-0
M. Wt: 365.9 g/mol
InChI Key: XGMBCVUAPHUSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine is a useful research compound. Its molecular formula is C22H24ClN3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

857531-25-0

Product Name

1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]piperidine

InChI

InChI=1S/C22H24ClN3/c23-21-10-8-19(9-11-21)22(16-26-12-2-1-3-13-26)18-6-4-17(5-7-18)20-14-24-25-15-20/h4-11,14-15,22H,1-3,12-13,16H2,(H,24,25)

InChI Key

XGMBCVUAPHUSMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By following the procedure described in Example 33A, 33B and 33D but substituting piperidine for N—BOC-piperazine, the title compound was obtained. LC/MS: (PS-A2) Rt 2.21 [M+H]+ 366.09. 1H NMR (Me-d3-OD) δ 1.44 (2H, m), 1.53 (4H, m), 2.39-2.57 (4H, m), 2.94-3.09 (2H, m), 4.26 (1H, t), 7.22-7.35 (6H, m), 7.50 (2H, d), 7.91 (2H, s).
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.